molecular formula C12H15Cl2NO3 B12104349 Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride

Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B12104349
M. Wt: 292.15 g/mol
InChI Key: IHWCGJWBJBTABT-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a chlorophenoxy group, and a carboxylate ester. This compound is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step is the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
  • Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate;hydrochloride

Uniqueness

Methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride is unique due to the position of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers or analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9;/h2-5,10-11,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWCGJWBJBTABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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